molecular formula C24H27ClN4OS B2620239 2-(4-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894881-05-1

2-(4-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2620239
CAS No.: 894881-05-1
M. Wt: 455.02
InChI Key: UNKDHESCBCOYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic compound featuring a triazaspiro[4.5]deca-diene core. Key structural elements include:

  • A 4-chlorophenyl group at position 2, contributing to hydrophobic interactions.
  • An ethylsulfanyl (thioether) substituent at position 3, which may influence redox properties or metabolic stability.

Spirocyclic compounds are often explored for their conformational rigidity, which can improve target selectivity and pharmacokinetic profiles .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-4-31-22-21(18-6-8-19(25)9-7-18)27-24(28-22)11-13-29(14-12-24)23(30)26-20-10-5-16(2)17(3)15-20/h5-10,15H,4,11-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDHESCBCOYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. A common synthetic route may involve the following steps:

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Functionalization: The spirocyclic core is then functionalized with various substituents, such as the chlorophenyl, dimethylphenyl, and ethylsulfanyl groups. This step may involve reactions like halogenation, alkylation, and thiolation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (e.g., temperature, pressure, solvent), and implementing efficient purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, potentially affecting the triazaspiro core or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.

    Medicine: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

    Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide exerts its effects depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting essential cellular processes. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

This compound () shares a carboxamide group and aryl substituents but lacks the spirocyclic triazaspiro core. Synthesized via a diastereoselective cyclopropanation (typical procedure B), it achieved a 78% yield with a diastereomeric ratio (dr) of 23:1. In contrast, the target compound’s synthesis likely requires spirocyclization strategies, which are more complex and may result in lower yields .

Triazole Fungicides (Etaconazole, Propiconazole)

From , etaconazole and propiconazole are triazole-containing agrochemicals. While they share heterocyclic motifs with the target compound, their 1,2,4-triazole rings and dioxolane groups differ from the triazaspiro system. These fungicides target cytochrome P450 enzymes, whereas the target compound’s sulfanyl and carboxamide groups suggest a divergent mechanism .

Computational Similarity Assessment

Molecular Fingerprinting and Tanimoto/Dice Metrics

As per and , compound similarity can be quantified using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients. For example:

  • MACCS fingerprints encode structural fragments (e.g., aromatic rings, sulfur atoms).
  • Tanimoto similarity ranges from 0 (dissimilar) to 1 (identical).

A hypothetical comparison of the target compound with N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide might yield a Tanimoto score of ~0.4–0.6 due to shared carboxamide and aryl groups but divergent core structures .

Activity Cliffs and Dissimilarity

Despite structural similarities, "activity cliffs" () can occur, where minor structural changes lead to significant activity differences. For instance, replacing the ethylsulfanyl group in the target compound with a methoxy group (as in ’s analogue) could drastically alter solubility or target binding .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Comparable Compounds

Compound Core Structure Key Substituents Synthetic Yield Potential Application
Target Compound Triazaspiro[4.5]deca-diene 4-Cl-phenyl, ethylsulfanyl Not reported Medicinal/Agrochemical
N,N-Diethyl-2-(4-methoxyphenoxy)-... Cyclopropane 4-MeO-phenoxy, phenyl 78% Pharmaceutical intermediate
Propiconazole () Triazole-dioxolane 2,4-Cl-phenyl, propyl Not reported Antifungal agent

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C25H20ClN4OS
  • Molecular Weight : 517 g/mol
  • IUPAC Name : 2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

This compound features a triazole ring and a sulfanyl group, both of which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant anticancer activities. A study highlighted that mercapto-substituted 1,2,4-triazoles demonstrate chemopreventive and chemotherapeutic effects against various cancer cell lines. Specifically:

  • Compound Activity : A related compound showed an IC50 of 6.2 μM against colon carcinoma HCT-116 cells and 43.4 μM against human breast cancer T47D cells .

Antimicrobial Activity

The presence of sulfur in the structure enhances the antimicrobial properties of triazole derivatives. Studies suggest that compounds similar to our target compound exhibit higher antibacterial activity compared to antifungal properties. For instance:

  • Screening Results : Compounds derived from triazole-thiones were tested and exhibited significant antibacterial effects against standard pathogens compared to reference drugs like fluconazole and chloramphenicol .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit specific enzymes crucial for cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Activity

A series of triazole derivatives were synthesized and tested against various cancer cell lines:

  • Results : Derivatives with halogen substitutions (e.g., chlorophenyl) showed enhanced growth inhibition compared to non-substituted analogs. The study reported that specific substitutions on the triazole ring significantly influenced anticancer potency.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy:

  • Methodology : Compounds were screened against Gram-positive and Gram-negative bacteria.
  • Outcomes : Several derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of established antibiotics.

Data Table

Biological ActivityCompound TestedIC50 (μM)Reference
AnticancerTriazole Derivative A6.2
AnticancerTriazole Derivative B43.4
AntibacterialTriazole-Thione C<10
AntibacterialTriazole-Thione D<20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.